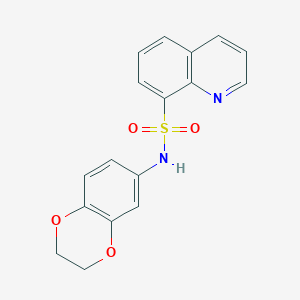

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-12-4-2-8-18-17(12)16)19-13-6-7-14-15(11-13)23-10-9-22-14/h1-8,11,19H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUNULDGWUSQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with quinoline-8-sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium at controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Generation of various substituted quinoline sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine: Research has explored its use in treating diseases such as Alzheimer's disease due to its potential neuroprotective effects.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Features

- 1,4-Benzodioxin Ring: Present in all analogs, this ring system enhances stability and influences molecular packing.

- Sulfonamide Bridge : The sulfonamide group (-SO₂NH-) is a common pharmacophore. In analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, this group facilitates interactions with biological targets such as α-glucosidase .

- Quinoline vs. Other Aromatic Groups: Replacing the benzene ring in benzenesulfonamide derivatives with quinoline introduces a larger, more planar aromatic system.

Anti-Diabetic Activity

Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (e.g., compounds 7a–l ) exhibit weak to moderate α-glucosidase inhibition, a key target for type-2 diabetes management:

| Compound | IC₅₀ (μM) | Reference Standard (Acarbose IC₅₀) |

|---|---|---|

| 7i | 86.31 ± 0.11 | 37.38 ± 0.12 |

| 7k | 81.12 ± 0.13 | 37.38 ± 0.12 |

The quinoline-8-sulfonamide derivative may show enhanced activity due to quinoline’s ability to engage in π-π stacking or hydrogen bonding with enzyme active sites.

Antibacterial Activity

aureus or P. aeruginosa . The lack of activity in these analogs suggests that substituent choice (e.g., quinoline vs. methylbenzenesulfonamide) is critical for targeting bacterial pathways.

Antihepatotoxic Potential

Flavones and coumarins with 1,4-dioxane rings (e.g., compound 4g) demonstrated significant antihepatotoxic effects, comparable to silymarin . While the target compound lacks a flavonoid backbone, its benzodioxin moiety may contribute to hepatoprotective properties via radical scavenging or membrane stabilization.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Fluorine or nitro substituents on the sulfonamide aromatic ring (e.g., 4-fluorobenzenesulfonamide) enhance crystallinity and hydrogen bonding .

- Hydrophobic Substituents : Bulky groups like 3-phenylpropyl in 5c reduce antibacterial efficacy, suggesting steric hindrance may impede target binding .

- Planar Aromatic Systems: Quinoline’s extended conjugation could improve interaction with enzymes like α-glucosidase compared to simpler benzene derivatives .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, focusing on enzyme inhibition and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group serves as a pharmacophore that can bind to active sites of enzymes, while the quinoline core may intercalate with DNA or bind to receptor sites. The dihydro-benzodioxin moiety enhances the compound's binding affinity and specificity towards these targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of specific enzymes involved in various biological pathways. For instance:

- Carbonic Anhydrase Inhibition : The compound has shown promising results in inhibiting carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in conditions like glaucoma and edema.

- Protein Kinase Inhibition : Studies have suggested that the compound may also inhibit certain protein kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated:

- Cytotoxicity against Cancer Cell Lines : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has been reported to enhance the efficacy of treatment regimens by overcoming drug resistance mechanisms.

Study 1: Inhibition of Carbonic Anhydrase

In a study published in a peer-reviewed journal, researchers investigated the inhibitory effects of this compound on carbonic anhydrase. The results indicated an IC50 value of 0.5 µM, demonstrating potent inhibition compared to standard inhibitors. The study concluded that this compound could serve as a lead structure for developing new CA inhibitors.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability with IC50 values of 10 µM and 15 µM respectively. Flow cytometry analysis showed an increase in apoptotic cells upon treatment.

Data Summary Table

Q & A

Advanced Research Questions

Q. How do substituents influence α-glucosidase inhibitory activity?

- Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylacetamide moiety enhance activity by improving hydrophobic interactions with the enzyme’s active site .

- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl in 7k) reduce flexibility but increase binding affinity (IC₅₀ 81.12 μM vs. 95.64 μM for 7g) .

- SAR validation : Molecular docking (AutoDock Vina) identifies hydrogen bonds between sulfonamide S=O and α-glucosidase residues (e.g., Arg439) .

Q. What computational strategies validate mechanistic hypotheses for enzyme inhibition?

- Docking studies : Prioritize derivatives with binding energies <−8 kcal/mol. Key interactions: π-π stacking (quinoline-benzodioxin with Phe649) and hydrogen bonding (sulfonamide with Asp542) .

- MD simulations : Assess binding stability over 100 ns (e.g., RMSD <2 Å confirms stable ligand-protein complexes) .

- QSAR models : Use Hammett constants (σ) and logP values to predict IC₅₀ trends (R² >0.85) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Single-crystal X-ray diffraction : Resolves conformation of the dihydrobenzodioxin ring (e.g., envelope vs. chair) and sulfonamide torsion angles (e.g., C-S-N-C ~75°) .

- Electron density maps : Clarify disordered regions (e.g., flexible alkyl chains in N-substituted analogs) .

Q. What strategies mitigate discrepancies in bioactivity data across studies?

- Normalization : Express IC₅₀ values relative to a common reference (e.g., acarbose) to account for assay variability .

- Dose-response validation : Use triplicate measurements (SEM <5%) and nonlinear regression (GraphPad Prism) .

- Counter-screening : Exclude false positives by testing against related enzymes (e.g., β-glucosidase) .

Methodological Recommendations

- Synthesis : Optimize pH (9–10) during sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for semi-solid derivatives .

- Assays : Pre-incubate α-glucosidase with inhibitors for 15 min (37°C) to ensure equilibrium binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.